2,5-Dimethylpyrimidin-4-amine vs. 2,4-Dimethylpyrimidin-5-amine: Distinct Synthetic Routes and Building Block Utility
2,5-Dimethylpyrimidin-4-amine is a key intermediate in the synthesis of 2,5-diamino-4-pyrimidinol derivatives, which have demonstrated potent broad-spectrum antiproliferative activity as DAPK1/CSF1R dual inhibitors [1]. In contrast, the isomeric analog 2,4-dimethylpyrimidin-5-amine, with its different substitution pattern, is not a precursor to these specific anticancer lead compounds. This difference in utility is due to the distinct regiochemistry of the amine and methyl groups, which dictates the subsequent chemical transformations possible.
| Evidence Dimension | Role as a building block in synthesis of a specific pharmacologically active series |
|---|---|
| Target Compound Data | Precursor to 2,5-diamino-4-pyrimidinol derivatives |
| Comparator Or Baseline | 2,4-Dimethylpyrimidin-5-amine (not a precursor to this series) |
| Quantified Difference | Unique synthetic utility for this specific compound class |
| Conditions | Based on reported synthetic pathways for DAPK1/CSF1R inhibitors |
Why This Matters
This defines the compound's unique role in generating a specific class of potent anticancer agents, which cannot be replicated by the 2,4-dimethyl isomer, making it essential for researchers targeting the DAPK1/CSF1R pathway.
- [1] Farag, A. K., Hassan, A. H. E., Ahn, B. S., Park, K. D., & Roh, E. J. (2020). Reprofiling of pyrimidine-based DAPK1/CSF1R dual inhibitors: identification of 2,5-diamino-4-pyrimidinol derivatives as novel potential anticancer lead compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 311-324. View Source
